Rabacfosadine Succinate

描述

属性

CAS 编号 |

1431856-99-3 |

|---|---|

分子式 |

C25H41N8O10P |

分子量 |

644.6 g/mol |

IUPAC 名称 |

butanedioic acid;ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H35N8O6P.C4H6O4/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29;5-3(6)1-2-4(7)8/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26);1-2H2,(H,5,6)(H,7,8)/t13-,14-;/m0./s1 |

InChI 键 |

XLBDQSJWTNREFA-IODNYQNNSA-N |

手性 SMILES |

CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC.C(CC(=O)O)C(=O)O |

规范 SMILES |

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Rabacfosadine succinate; VDC-1101 succinate; VDC 1101 succinate VDC1101 succinate; GS-9219-01; GS-9219 succinate; |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The In Vitro Mechanism of Action of Rabacfosadine Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabacfosadine (B1672341) succinate (B1194679) (formerly GS-9219), the active ingredient in Tanovea®, is a novel double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG). Developed for the treatment of lymphoma, rabacfosadine exhibits a mechanism of action that preferentially targets and induces apoptosis in lymphoid cells. This technical guide provides a comprehensive overview of the in vitro mechanism of action of rabacfosadine, detailing its molecular activation, cellular consequences, and the experimental methodologies used for its characterization.

Introduction

Rabacfosadine is a guanine (B1146940) nucleotide analog designed to selectively deliver the cytotoxic metabolite PMEG to rapidly dividing lymphoid cells, thereby minimizing systemic toxicity.[1][2][3] Its efficacy is rooted in its ability to disrupt DNA synthesis, leading to cell cycle arrest and programmed cell death.[4][5] This document will elucidate the intricate in vitro mechanisms that underpin the therapeutic effect of rabacfosadine succinate.

Signaling Pathway of Rabacfosadine Activation and Action

The intracellular activation of rabacfosadine is a multi-step process that culminates in the formation of the active metabolite, PMEG diphosphate (B83284) (PMEGpp). This process is crucial for its selective cytotoxicity in lymphoid cells.

Cellular Uptake and Metabolic Activation

Rabacfosadine is designed for efficient uptake into cells. Once inside the cell, it undergoes a series of enzymatic conversions:

-

Hydrolysis: The initial step involves the enzymatic hydrolysis of the prodrug moieties.

-

Deamination: This is followed by deamination to form PMEG.

-

Phosphorylation: PMEG is then phosphorylated by cellular kinases to its active diphosphate form, PMEGpp.[6][7]

This multi-step activation ensures that the highly cytotoxic PMEG is generated preferentially within the target lymphoid cells.

Inhibition of DNA Synthesis and Induction of Apoptosis

The active metabolite, PMEGpp, is a potent inhibitor of DNA synthesis.[4][8] It acts as a competitive inhibitor of the natural substrate, dGTP, for incorporation into newly synthesized DNA strands by DNA polymerases α, δ, and ε.[9] The incorporation of PMEGpp into the DNA chain leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[4]

This abrupt halt in DNA replication triggers a cascade of cellular events:

-

S-Phase Arrest: The inability to complete DNA synthesis leads to an arrest of the cell cycle in the S phase.[4][5]

-

DNA Damage Response and Apoptosis: The accumulation of DNA strand breaks and stalled replication forks activates the DNA damage response pathway. This involves the phosphorylation and stabilization of the tumor suppressor protein p53.[10] Activated p53, in turn, upregulates the pro-apoptotic proteins PUMA (p53 upregulated modulator of apoptosis) and Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway, culminating in the activation of effector caspases such as caspase-3 and subsequent cell death.

References

- 1. Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. Human DNA polymerase α has a strong mutagenic potential at the initial steps of DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multicenter, randomized, double-blinded, placebo-controlled study of rabacfosadine in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity and fidelity of human DNA polymerase α depend on primer structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human DNA polymerase epsilon: enzymologic mechanism and gap-filling synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rabacfosadine for relapsed canine B-cell lymphoma: Efficacy and adverse event profiles of 2 different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mitochondrial and death receptor pathways involved in the thymocytes apoptosis induced by aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Rabacfosadine Succinate in Lymphoma Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabacfosadine (B1672341) succinate (B1194679), formerly known as GS-9219, is a novel guanine (B1146940) nucleotide analog that has demonstrated significant preclinical and clinical activity in the treatment of lymphoma. This technical guide provides an in-depth overview of the preclinical studies of rabacfosadine in various lymphoma models, with a focus on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and pharmacodynamics. The data presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics.

Mechanism of Action

Rabacfosadine is a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG), a potent inhibitor of DNA synthesis.[1] The double prodrug design allows for efficient intracellular delivery and preferential activation in lymphoid cells.[2]

Once inside the cell, rabacfosadine undergoes a two-step conversion to its active metabolite, PMEG diphosphate (B83284) (PMEGpp).[1] This process involves hydrolysis and deamination.[3] PMEGpp then acts as a competitive inhibitor of cellular DNA polymerases, leading to the termination of DNA chain elongation during replication.[1] This disruption of DNA synthesis results in S-phase cell cycle arrest and the induction of apoptosis in rapidly dividing cells, such as lymphoma cells.[4]

Signaling Pathway of Rabacfosadine Activation and Action

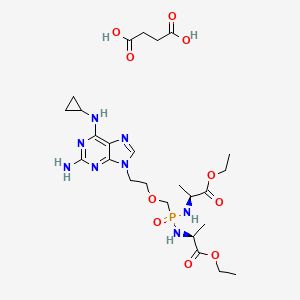

Caption: Intracellular activation and mechanism of action of rabacfosadine.

In Vitro Studies

Antiproliferative Activity

Rabacfosadine (GS-9219) has demonstrated potent antiproliferative activity against activated lymphocytes and hematopoietic tumor cell lines.[1] Its cytotoxicity is significantly higher in actively dividing cells compared to quiescent cells, indicating a preferential targeting of malignant lymphoid cells.[5]

| Cell Type | Assay Type | Endpoint | Value | Reference |

| Mitogen-stimulated canine B lymphocytes | BrdUrd incorporation | EC50 | 42 nM | [6] |

| Mitogen-stimulated canine T lymphocytes | BrdUrd incorporation | EC50 | 135 nM | [6] |

| Proliferating canine lymphocytes | XTT assay | EC50 | 135 nM | [5] |

| Quiescent canine lymphocytes | XTT assay | EC50 | 17.2 µM | [5] |

| Human Multiple Myeloma Cell Lines (various) | Not Specified | IC50 | 0.34 - 0.6 µM | [7] |

Experimental Protocols

-

Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy beagle dogs by density gradient centrifugation.[8]

-

Cell Stimulation: Lymphocytes are stimulated to proliferate using mitogens such as concanavalin (B7782731) A for T-cells or anti-IgM antibodies plus interleukin-4 for B-cells.

-

Drug Exposure: Stimulated cells are cultured in the presence of varying concentrations of rabacfosadine succinate for a specified period (e.g., 72 hours).[9]

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, is added to the cell cultures for the final hours of incubation (e.g., 2 hours).[6]

-

Detection: Cells are fixed, permeabilized, and the incorporated BrdU is detected using a fluorescently labeled anti-BrdU antibody.[6]

-

Analysis: The percentage of proliferating cells is determined by flow cytometry or fluorescence microscopy, and the EC50 value is calculated.[8]

Experimental Workflow: In Vitro Antiproliferative Assay

Caption: Workflow for determining the in vitro antiproliferative activity.

In Vivo Studies in Canine Lymphoma Models

The most relevant preclinical model for rabacfosadine has been pet dogs with spontaneously occurring non-Hodgkin's lymphoma (NHL), which closely mimics the human disease.[2]

Efficacy in Naïve and Relapsed Canine Lymphoma

Rabacfosadine has demonstrated significant antitumor activity as a single agent in both treatment-naïve and relapsed/refractory canine lymphoma.[2][10][11]

| Study Population | Dosing Regimen (mg/kg) | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Interval (PFI) (days) | Reference |

| Naïve Intermediate to Large Cell Lymphoma | 0.82 or 1.0 q3w | 87% | 52% | 122 (Overall), 199 (for CRs) | [11] |

| Naïve or Refractory NHL | Various | 79% | 61% | Not Reported | [2] |

| Relapsed B-cell Lymphoma | 1.0 q3w | 74% | 45% | 108 (Overall), 203 (for CRs) | [12] |

| Relapsed Multicentric Lymphoma (heavily pre-treated) | 1.0 q3w | 46% | 20% | 118 (for CRs), 63 (for PRs) | [12][13] |

| Naïve or Relapsed Multicentric Lymphoma vs. Placebo | 1.0 q3w | 73.2% | 50.9% | 82 vs. 21 | [10] |

Experimental Protocols

-

Patient Population: Client-owned dogs with histologically or cytologically confirmed, measurable, naïve or relapsed/refractory multicentric lymphoma.[5]

-

Study Design: Open-label, single-arm, dose-escalation and schedule-finding studies were conducted.[5][12] More recent studies have included randomized, blinded, placebo-controlled designs.[10]

-

Treatment Administration: this compound is reconstituted and administered as a 30-minute intravenous infusion.[11] Dosing schedules evaluated include once every 3 weeks for up to five treatments.[10]

-

Efficacy Evaluation: Tumor response is assessed using the Response Evaluation Criteria in Solid Tumors (RECIST) or Veterinary Cooperative Oncology Group (VCOG) criteria for canine lymphoma.[2][11] This involves physical measurement of peripheral lymph nodes.

-

Safety Monitoring: Dogs are monitored for adverse events through physical examinations, complete blood counts, and serum chemistry profiles at regular intervals.[11]

Logical Relationship: In Vivo Efficacy Evaluation

Caption: Logical workflow for in vivo efficacy studies in canine lymphoma.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

Pharmacokinetic studies in beagle dogs have shown that rabacfosadine has a short plasma half-life, while its active metabolite, PMEGpp, achieves high and prolonged intracellular concentrations in peripheral blood mononuclear cells (PBMCs). This pharmacokinetic profile is consistent with the prodrug design, which aims to minimize systemic exposure to the cytotoxic PMEG while maximizing its concentration within the target lymphoid cells.[1]

| Parameter | Rabacfosadine (GS-9219) | cPrPMEDAP (Intermediate) | PMEGpp (Active Metabolite) |

| Plasma | |||

| Cmax (pmol/mL) | ~10,000 | ~1,000 | Not Detected |

| Half-life | Short | Not Reported | Not Applicable |

| PBMCs | |||

| Cmax (pmol/10^6 cells) | ~100 | ~1,000 | ~1,000 |

| Intracellular Half-life | Not Reported | Not Reported | Prolonged |

| Note: Values are estimated from graphical data presented in Reiser et al., 2008.[6] |

Pharmacodynamic Effects

The primary pharmacodynamic effect of rabacfosadine observed in preclinical studies is the depletion of germinal centers in the lymphoid tissues of normal beagle dogs.[1] This effect is consistent with its mechanism of action targeting rapidly proliferating lymphocytes. Additionally, 3'-deoxy-3'-[18F]fluorothymidine-positron emission tomography (FLT-PET) imaging in dogs with lymphoma has demonstrated a significant decrease in tracer uptake after treatment, indicating a reduction in tumor cell proliferation.[5]

Safety and Toxicology

In preclinical studies in dogs, the dose-limiting toxicities of rabacfosadine were generally manageable and reversible. Common adverse events included dermatopathy (most commonly otitis externa and focal erythema), gastrointestinal signs (diarrhea, decreased appetite, vomiting), and neutropenia.[10] A less common but serious adverse event observed is delayed-onset pulmonary fibrosis.[11]

Conclusion

The preclinical data for this compound strongly support its potent and preferential activity against malignant lymphoid cells. The favorable pharmacokinetic profile, characterized by efficient intracellular delivery of the active metabolite, and the significant in vivo efficacy in canine spontaneous lymphoma models have paved the way for its successful clinical development for the treatment of lymphoma in dogs. These findings also suggest its potential for investigation in human lymphoid malignancies.

References

- 1. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. In-vitro immunosuppression of canine T-lymphocyte-specific proliferation with dexamethasone, cyclosporine, and the active metabolites of azathioprine and leflunomide in a flow-cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In-vitro immunosuppression of canine T-lymphocyte-specific proliferation with dexamethasone, cyclosporine, and the active metabolites of azathioprine and leflunomide in a flow-cytometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rabacfosadine (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]

- 12. experts.illinois.edu [experts.illinois.edu]

- 13. Novel acyclic nucleotide analogues GS-343074 and GS-424044 demonstrate antiproliferative and pro-apoptotic activity in canine neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action and Cellular Targets of GS-9219 (Rabacfosadine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-9219, also known as rabacfosadine (B1672341), is a novel acyclic nucleotide phosphonate (B1237965) prodrug with potent antiproliferative activity, particularly against lymphoid malignancies. This document provides a comprehensive overview of its mechanism of action, cellular targets, and the key experimental data supporting our current understanding. GS-9219 is a double prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG), designed for enhanced cellular uptake and selective targeting of lymphoid cells. Intracellularly, it is converted to its active diphosphorylated metabolite, PMEGpp, which acts as a DNA chain terminator by inhibiting DNA polymerases. This leads to cell cycle arrest in the S-phase and subsequent induction of apoptosis. This guide details the metabolic activation pathway, the specific cellular targets, the downstream signaling events leading to cell death, and provides a summary of its cytotoxic activity across various cell lines.

Mechanism of Action

GS-9219 is designed as a targeted cytotoxic agent. Its activity is dependent on a multi-step intracellular conversion to its active form, which then interferes with DNA synthesis in rapidly dividing cells.

Intracellular Metabolic Activation

GS-9219 is a lipophilic prodrug that readily crosses the cell membrane. Once inside the cell, it undergoes a three-step enzymatic conversion to the active metabolite, PMEG diphosphate (B83284) (PMEGpp).[1][2][3] This process is crucial for its selective activity in lymphoid cells, which have higher levels of the necessary activating enzymes.[4]

The metabolic activation pathway is as follows:

-

Hydrolysis: The first step involves the enzymatic hydrolysis of the two L-alanine ester moieties of GS-9219. This reaction is catalyzed by cellular esterases, such as cathepsin A, to yield the intermediate metabolite, cPrPMEDAP.

-

Deamination: Subsequently, cPrPMEDAP is deaminated by adenosine (B11128) deaminase-like enzymes to form PMEG.

-

Phosphorylation: Finally, PMEG undergoes two successive phosphorylation steps, catalyzed by cellular kinases, to form PMEG monophosphate (PMEG-p) and then the active PMEG diphosphate (PMEGpp).

Inhibition of DNA Synthesis

The active metabolite, PMEGpp, is a structural analog of the natural nucleotide deoxyguanosine triphosphate (dGTP). PMEGpp acts as a competitive inhibitor of DNA polymerases.[5] Specifically, it has been shown to inhibit DNA polymerases α, δ, and ε, which are essential for DNA replication and repair.[6]

The mechanism of inhibition involves the incorporation of PMEGpp into the growing DNA strand during replication. Due to the lack of a 3'-hydroxyl group on the methoxyethyl side chain, the addition of the next nucleotide is blocked, leading to premature chain termination. This disruption of DNA synthesis is the primary cytotoxic mechanism of GS-9219.

Induction of S-Phase Cell Cycle Arrest and Apoptosis

The inhibition of DNA synthesis by PMEGpp triggers a DNA damage response, leading to the arrest of the cell cycle in the S-phase. Prolonged S-phase arrest ultimately initiates the intrinsic pathway of apoptosis.[4] The accumulation of DNA strand breaks activates protein kinases such as ataxia-telangiectasia mutated (ATM) and DNA-dependent protein kinase (DNA-PK). This signaling cascade leads to the phosphorylation and stabilization of the tumor suppressor protein p53.[4] Activated p53 then upregulates the expression of pro-apoptotic proteins, including Puma and Bax, which play a central role in initiating mitochondrial-mediated apoptosis.[4] This process involves the activation of caspases, a family of proteases that execute the apoptotic program.[7][8]

Cellular Targets

The primary cellular targets of GS-9219 are the enzymes involved in its metabolic activation and the DNA polymerases that are inhibited by its active metabolite.

-

Cellular Esterases (e.g., Cathepsin A): Responsible for the initial hydrolysis of the prodrug.

-

Adenosine Deaminase-like Enzymes: Catalyze the deamination of the intermediate metabolite.

-

Cellular Kinases: Mediate the two phosphorylation steps to generate the active PMEGpp.

-

DNA Polymerases α, δ, and ε: The ultimate targets of PMEGpp, leading to the termination of DNA synthesis.[6]

The preferential targeting of lymphoid cells is attributed to higher intracellular concentrations of the enzymes required for the activation of GS-9219 in these cell types.[4]

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of GS-9219 has been evaluated in a variety of cell lines. The data is summarized in the tables below. The 50% effective concentration (EC50) is a measure of the drug's potency.

Table 1: Antiproliferative Activity of GS-9219 against Hematopoietic Cell Lines

| Cell Line | Cell Type | EC50 (nmol/L) |

| T-cell blasts | Mitogen-stimulated T lymphocytes | 135 |

| B-cell blasts | Mitogen-stimulated B lymphocytes | 42 |

| CEM | T-lymphoblastic leukemia | 10 |

| Molt-4 | T-lymphoblastic leukemia | 11 |

| KG-1 | Acute myelogenous leukemia | 25 |

| HL-60 | Promyelocytic leukemia | 30 |

| RL | Non-Hodgkin's B-cell lymphoma | 18 |

| Daudi | Burkitt's lymphoma | 22 |

| PM-1 | T-cell lymphoma | 15 |

| Data sourced from Reiser et al., 2008.[1] |

Table 2: Differential Activity of GS-9219 in Proliferating vs. Quiescent Cells

| Cell State | EC50 (µM) |

| Proliferating | 0.135 |

| Quiescent | 17.2 |

| Data demonstrates a 127-fold greater selectivity for actively replicating lymphoblasts.[3][9] |

GS-9219 has shown significantly less activity against solid tumor cell lines, highlighting its preferential cytotoxicity towards hematopoietic cells.[2][4][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of GS-9219.

In Vitro Antiproliferation Assays

4.1.1. BrdUrd (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Hematopoietic cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well in a final volume of 100 µL of culture medium.

-

Compound Treatment: Cells are incubated with various concentrations of GS-9219 for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

BrdUrd Labeling: 10 µM BrdUrd is added to each well for the final 4 hours of incubation.

-

Cell Lysis and DNA Denaturation: The cells are pelleted by centrifugation, the supernatant is removed, and the cells are lysed and the DNA denatured by adding a fixing/denaturing solution.

-

Detection: An anti-BrdUrd antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added. After a washing step, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a microplate reader. The signal is proportional to the amount of BrdUrd incorporated and thus to the level of cell proliferation.

4.1.2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Cells are seeded in 96-well plates as described for the BrdUrd assay.

-

Compound Treatment: Cells are treated with GS-9219 for the desired period.

-

XTT Labeling: An XTT labeling mixture (containing XTT and an electron-coupling reagent) is added to each well.

-

Incubation: The plate is incubated for 4-24 hours at 37°C to allow for the reduction of XTT to a formazan (B1609692) product by metabolically active cells.

-

Measurement: The absorbance of the soluble formazan product is measured at 450-500 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Analysis of Intracellular Metabolites by HPLC

This method is used to identify and quantify the intracellular metabolites of GS-9219.

-

Cell Culture and Treatment: Cells are incubated with radiolabeled [14C]GS-9219.

-

Metabolite Extraction: At various time points, the cells are harvested, washed, and the intracellular metabolites are extracted using a cold methanol/water solution followed by perchloric acid precipitation of macromolecules.

-

HPLC Separation: The extracted metabolites are separated by high-performance liquid chromatography (HPLC) using a strong anion-exchange column. A gradient of ammonium (B1175870) phosphate (B84403) buffer is typically used as the mobile phase.

-

Detection and Quantification: The eluate is monitored by a UV detector and a radioactivity detector. The retention times of the peaks are compared to those of known standards of GS-9219, cPrPMEDAP, PMEG, and PMEGpp. The amount of each metabolite is quantified based on the radioactivity associated with each peak.

Conclusion

GS-9219 is a promising antineoplastic agent with a well-defined mechanism of action that relies on its intracellular conversion to the active metabolite PMEGpp. Its primary cellular targets are DNA polymerases, and its cytotoxic effects are mediated through the inhibition of DNA synthesis, leading to S-phase arrest and apoptosis. The preferential activity of GS-9219 in lymphoid cells makes it a valuable candidate for the treatment of hematological malignancies. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and its analogs.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel acyclic nucleotide analogues GS-343074 and GS-424044 demonstrate antiproliferative and pro-apoptotic activity in canine neoplastic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijper.org [ijper.org]

- 9. Rabacfosadine | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

PMEG Diphosphate: An In-Depth Technical Guide to its Inhibition of DNA Polymerases Delta and Epsilon

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-[2-(Phosphonomethoxy)ethyl]guanine (PMEG) is an acyclic nucleoside phosphonate (B1237965) with established potent antiviral and cytostatic properties. Its activity is contingent on the intracellular phosphorylation to its active metabolite, PMEG diphosphate (B83284) (PMEGpp). This technical guide delves into the core mechanism of PMEGpp's inhibitory action against two crucial eukaryotic DNA polymerases: delta (Pol δ) and epsilon (Pol ε). A thorough understanding of this interaction is paramount for the development of novel therapeutic agents targeting DNA replication in pathological conditions.

This document provides a comprehensive overview of the quantitative kinetic data, detailed experimental methodologies for studying this inhibition, and visual representations of the key pathways and workflows involved.

Mechanism of Action: Competitive Inhibition and Chain Termination

PMEGpp acts as a competitive inhibitor of DNA polymerases δ and ε with respect to the natural substrate, deoxyguanosine triphosphate (dGTP).[1] Its structure mimics that of dGTP, allowing it to bind to the active site of the polymerase. However, once incorporated into the nascent DNA strand, PMEGpp acts as a chain terminator. This is because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting further DNA elongation.[1]

Interestingly, while both polymerases are inhibited, their ability to handle the incorporated PMEGpp differs. DNA polymerase ε possesses a 3'-5' exonuclease activity that can excise the incorporated PMEGpp, allowing for potential DNA repair. In contrast, DNA polymerase δ is unable to remove the incorporated analog, leading to a more permanent chain termination.[1]

Quantitative Data on Inhibition

The inhibitory potency of PMEGpp against DNA polymerases δ and ε has been characterized by determining its inhibition constant (Ki) and comparing it to the Michaelis constant (Km) of the natural substrate, dGTP. While precise numerical values from the primary literature are not consistently reported in publicly available abstracts, studies have consistently shown that PMEGpp is a potent inhibitor. The apparent Ki values for PMEGpp are reported to be 3 to 4 times lower than the Km values for dGTP for both DNA polymerase δ and ε, indicating a high affinity of the inhibitor for the enzymes.[1]

| Enzyme | Inhibitor | Substrate | Ki Value (µM) | Km Value (µM) | Mode of Inhibition | Reference |

| DNA Polymerase Delta | PMEG diphosphate | dGTP | Not specified | Not specified | Competitive | [1] |

| DNA Polymerase Epsilon | PMEG diphosphate | dGTP | Not specified | Not specified | Competitive | [1] |

Note: Specific numerical values for Ki and Km were not available in the reviewed literature. The relative potency is described in the text.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of PMEGpp inhibition of DNA polymerases δ and ε.

DNA Polymerase Inhibition Assay (Radiolabeled Method)

This protocol is a standard method to determine the inhibitory effect of a compound on DNA polymerase activity by measuring the incorporation of radiolabeled nucleotides.

a. Materials:

-

Purified DNA polymerase δ or ε

-

Activated calf thymus DNA (as a template-primer)

-

[³H]dGTP (or other radiolabeled dNTP)

-

Unlabeled dNTPs (dATP, dCTP, dTTP)

-

PMEG diphosphate (inhibitor)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

-

Ice-cold 10% Trichloroacetic acid (TCA) containing 1% sodium pyrophosphate

-

Glass fiber filters

-

Scintillation cocktail and counter

b. Procedure:

-

Prepare reaction mixtures on ice. Each reaction should contain the reaction buffer, activated calf thymus DNA, and a mix of unlabeled dNTPs.

-

Add varying concentrations of PMEG diphosphate to the experimental tubes. Include a control with no inhibitor.

-

Add a fixed concentration of [³H]dGTP to all tubes.

-

Initiate the reaction by adding the purified DNA polymerase δ or ε.

-

Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold 10% TCA.

-

Precipitate the newly synthesized DNA on ice for 30 minutes.

-

Collect the precipitated DNA by vacuum filtration through glass fiber filters.

-

Wash the filters with cold 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Determination of Ki for Competitive Inhibition

This protocol outlines the steps to determine the inhibition constant (Ki) for a competitive inhibitor like PMEGpp.

a. Materials:

-

Same as the DNA Polymerase Inhibition Assay.

b. Procedure:

-

Perform the DNA polymerase inhibition assay with a range of substrate (dGTP) concentrations at several fixed concentrations of the inhibitor (PMEGpp).

-

Measure the initial reaction velocities (rate of dNTP incorporation) for each combination of substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.

-

The apparent Km (Km,app) for each inhibitor concentration can be determined from the x-intercept of each line (-1/Km,app).

-

Plot the Km,app values against the inhibitor concentrations. This should yield a straight line.

-

The Ki can be determined from the x-intercept of this secondary plot, which is equal to -Ki.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the metabolic activation of PMEG and the experimental workflow for determining DNA polymerase inhibition.

References

Intracellular Conversion of Rabacfosadine to PMEG Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabacfosadine (B1672341) (Tanovea®, GS-9219) is a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG). Its targeted delivery and activation within lymphoid cells make it an effective therapeutic agent for canine lymphoma.[1][2] This technical guide provides an in-depth overview of the intracellular conversion of rabacfosadine to its active metabolite, PMEG diphosphate (B83284) (PMEGpp). The guide details the metabolic pathway, presents available quantitative data, outlines experimental protocols for studying this conversion, and provides visualizations of the key processes.

Introduction

Rabacfosadine is designed as a cytotoxic agent that preferentially targets lymphoid cells.[3] This selectivity is achieved through its intracellular conversion to the active antiviral and anticancer agent PMEG.[4] The double prodrug strategy allows for efficient cell penetration and accumulation within the target cells, where it undergoes a three-step metabolic activation. This process is crucial for its therapeutic efficacy and for minimizing systemic toxicity.[5] Understanding the intricacies of this intracellular conversion is paramount for optimizing its clinical use and for the development of next-generation nucleotide analog prodrugs.

The Intracellular Metabolic Pathway

The conversion of rabacfosadine to its active form, PMEG diphosphate, is a sequential enzymatic process that occurs within the cytoplasm of target cells, particularly lymphocytes.[1][3] The pathway can be broken down into three main steps: hydrolysis, deamination, and phosphorylation.

Step 1: Hydrolysis

The first step in the activation of rabacfosadine is the hydrolysis of one of its phosphoramidate (B1195095) moieties. This reaction converts rabacfosadine into 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP). While the specific enzyme responsible for this hydrolysis in canine lymphocytes has not been definitively identified in the available literature, studies on similar phosphoramidate prodrugs suggest that this reaction is likely catalyzed by intracellular hydrolases such as carboxylesterases or proteases .[6][7]

Step 2: Deamination

The intermediate, cPrPMEDAP, is a derivative of 2,6-diaminopurine (B158960). The next step in the metabolic cascade is the deamination of the amino group at the 6th position of the purine (B94841) ring, which converts cPrPMEDAP into PMEG. Based on the metabolism of other 2,6-diaminopurine analogs, this reaction is likely catalyzed by adenosine (B11128) deaminase (ADA) .[8][9] The high activity of adenosine deaminase in lymphocytes could contribute to the selective accumulation of PMEG in these cells.

Step 3: Phosphorylation

The final stage of activation involves the sequential phosphorylation of PMEG to its active diphosphate form, PMEGpp. This process is carried out by cellular kinases. The first phosphorylation to PMEG monophosphate is the rate-limiting step for many nucleoside analogs.[10] The subsequent phosphorylation to PMEG diphosphate is generally more efficient. The specific kinases responsible for these steps have not been fully elucidated for PMEG, but they are likely to be nucleoside/nucleotide monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs) that are involved in the cellular nucleotide salvage pathway.[11][12][13]

The resulting PMEG diphosphate is a potent inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and subsequent apoptosis in rapidly dividing cancer cells.[14][15]

Quantitative Data

Quantitative data on the intracellular conversion of rabacfosadine is limited in publicly available literature. However, data on the biological activity of the parent compound and the active metabolite provide insights into the efficiency of this process.

Table 1: In Vitro Antiproliferative Activity of Rabacfosadine

| Cell Type | Assay | EC50 (nM) | Reference |

| Mitogen-stimulated T lymphocytes | BrdUrd incorporation | 135 | [3] |

| Mitogen-stimulated B lymphocytes | BrdUrd incorporation | 42 | [3] |

| Quiescent lymphocytes | XTT assay | 17,200 | [3] |

| Proliferating lymphocytes | XTT assay | 135 | [3] |

Table 2: Inhibition of DNA Polymerases by PMEG Diphosphate (PMEGpp)

| Enzyme | Inhibition Type | Kᵢ (nM) | Reference |

| DNA Polymerase α | Competitive | 96 | [16] |

| DNA Polymerase δ | Competitive | - | [14] |

| DNA Polymerase ε | Competitive | - | [14] |

| Virus-induced DNA Polymerase | Competitive | 8 - 22 | [16] |

Note: Specific Kᵢ values for DNA Polymerases δ and ε were not found, but PMEGpp is described as a competitive inhibitor of these enzymes. The apparent Ki values for PMEGpp toward DNA polymerases δ and ε were found to be 3-4 times lower than the Km values for dGTP.[14]

Experimental Protocols

In Vitro Metabolism in Canine Lymphoma Cell Lines

Objective: To quantify the intracellular conversion of rabacfosadine to its metabolites (cPrPMEDAP, PMEG, and PMEGpp) over time.

Materials:

-

Canine lymphoma cell lines (e.g., CLBL-1)[17]

-

Rabacfosadine

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Methanol (ice-cold)

-

LC-MS/MS system

Protocol:

-

Cell Culture: Culture canine lymphoma cells to a desired density.

-

Drug Incubation: Treat the cells with a known concentration of rabacfosadine (e.g., 1 µM). Include untreated control samples.

-

Time Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells.

-

Cell Lysis and Metabolite Extraction:

-

Wash the cells with ice-cold PBS to remove extracellular drug.

-

Lyse the cells and extract intracellular metabolites using ice-cold methanol.

-

Centrifuge to pellet cell debris.

-

-

Sample Analysis by LC-MS/MS:

-

Data Analysis: Quantify the concentration of each metabolite at each time point and plot the metabolic conversion kinetics.

Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of PMEG diphosphate on DNA polymerases.

Materials:

-

Purified DNA polymerases (α, δ, ε)

-

PMEG diphosphate

-

DNA template and primer

-

Deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP

-

Reaction buffer

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Reaction Setup: Prepare reaction mixtures containing the DNA polymerase, template-primer, and varying concentrations of PMEG diphosphate.

-

Initiation of Reaction: Start the reaction by adding the dNTP mix.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.

-

Termination and Measurement: Stop the reaction and measure the incorporation of the labeled dNTP into the DNA.

-

Data Analysis: Determine the IC50 and Kᵢ values for PMEG diphosphate by plotting the enzyme activity against the inhibitor concentration.[14][22][23]

Visualizations

Intracellular Metabolic Pathway of Rabacfosadine

Caption: Intracellular conversion of rabacfosadine to PMEG diphosphate.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for studying rabacfosadine metabolism in vitro.

Conclusion

The intracellular conversion of rabacfosadine to PMEG diphosphate is a critical determinant of its antitumor activity. This multi-step enzymatic process, which occurs preferentially in lymphoid cells, highlights the sophistication of prodrug design for targeted cancer therapy. While the precise enzymes involved in each step are yet to be fully characterized, the proposed pathway provides a solid framework for further investigation. The quantitative data, though limited, underscores the potent activity of the final metabolite. The outlined experimental protocols offer a starting point for researchers aiming to further elucidate the pharmacology of rabacfosadine and to develop novel nucleotide-based therapeutics. Further research is warranted to identify the specific enzymes and to quantify the kinetics of this important metabolic pathway.

References

- 1. Concurrent use of rabacfosadine and L‐asparaginase for relapsed or refractory multicentric lymphoma in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Protease-mediated enzymatic hydrolysis and activation of aryl phosphoramidate derivatives of stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.mpg.de [pure.mpg.de]

- 11. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Incorporation and excision of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) by DNA polymerase delta and epsilon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rabacfosadine - Wikipedia [en.wikipedia.org]

- 16. Inhibition of cellular DNA polymerase alpha and human cytomegalovirus-induced DNA polymerase by the triphosphates of 9-(2-hydroxyethoxymethyl)guanine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rabacfosadine (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]

- 18. Development of a highly sensitive LC-MS/MS method for simultaneous determination of rupatadine and its two active metabolites in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 22. journals.asm.org [journals.asm.org]

- 23. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacodynamics of Rabacfosadine Succinate in Lymphoid Tissues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabacfosadine (B1672341) succinate (B1194679), marketed as Tanovea®-CA1, is a novel chemotherapy agent demonstrating significant efficacy in the treatment of lymphoma in dogs.[1] It is a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl) guanine (B1146940) (PMEG).[2][3] This design allows for preferential targeting of lymphoid cells, where it is metabolized to its active form, PMEG diphosphate (B83284) (PMEGpp).[3][4] PMEGpp acts as a competitive inhibitor of DNA polymerases α, δ, and ε, leading to the termination of DNA synthesis, S-phase cell cycle arrest, and ultimately, apoptosis of the cancer cells.[5][6][7] This document provides a comprehensive overview of the pharmacodynamics of rabacfosadine succinate in lymphoid tissues, including its mechanism of action, clinical efficacy, and detailed experimental protocols relevant to its study.

Mechanism of Action

Rabacfosadine is designed to selectively deliver its cytotoxic payload to lymphoid cells.[3] As a double prodrug, it is initially inactive and can be administered with reduced systemic toxicity compared to its active metabolite, PMEG.[2]

Once it preferentially enters lymphoid cells, rabacfosadine undergoes a two-step intracellular conversion:

-

Hydrolysis: The initial prodrug moiety is cleaved.

-

Deamination: The resulting intermediate is converted to PMEG.[4]

PMEG is then phosphorylated by intracellular kinases to its active form, PMEG diphosphate (PMEGpp).[4] PMEGpp mimics the natural nucleotide dGTP and is incorporated into the growing DNA chain during replication by DNA polymerases α, δ, and ε.[5][6][7] However, due to its acyclic nature, PMEGpp acts as a chain terminator, halting further DNA elongation.[5] This inhibition of DNA synthesis leads to an arrest of the cell cycle in the S phase and the induction of apoptosis.[8]

Signaling Pathway of Rabacfosadine Action

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rabacfosadine (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]

- 4. Annexin V Staining Protocol [bdbiosciences.com]

- 5. Incorporation and excision of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) by DNA polymerase delta and epsilon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. physiciansweekly.com [physiciansweekly.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for In Vitro Proliferation Assays Using Rabacfosadine Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabacfosadine (B1672341) succinate (B1194679), also known as Tanovea®, GS-9219, or VDC-1101, is a novel double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[1][2][3] It is designed to preferentially target and exert cytotoxic effects on lymphoid cells.[1][4] In vivo, rabacfosadine has demonstrated significant antineoplastic activity against lymphoid malignancies, particularly non-Hodgkin's lymphoma in dogs.[5][6][7] Its mechanism of action involves intracellular conversion to the active metabolite, PMEG diphosphate, which then inhibits nuclear DNA polymerases α, δ, and ε, leading to the arrest of DNA synthesis and subsequent apoptosis.[2][8] In vitro studies have confirmed its ability to inhibit DNA synthesis, resulting in S-phase arrest and apoptosis.[9] These application notes provide detailed protocols for conducting in vitro proliferation assays to evaluate the cytotoxic and antiproliferative effects of rabacfosadine succinate on various cell lines.

Data Presentation

The following table summarizes the in vitro efficacy of rabacfosadine (GS-9219/VDC-1101) in different cell types as determined by proliferation and viability assays.

| Cell Type/Cell Line | Assay Method | Endpoint | Rabacfosadine Concentration (EC50/IC50) | Reference |

| Mitogen-stimulated T lymphocytes | BrdUrd incorporation | Proliferation | 135 nM | [4][7] |

| Mitogen-stimulated B lymphocytes | BrdUrd incorporation | Proliferation | 42 nM | [4][7] |

| Proliferating lymphocytes | XTT assay | Metabolism/Viability | 135 nM | [4] |

| Quiescent (non-dividing) lymphocytes | XTT assay | Metabolism/Viability | 17.2 µM | [4] |

| H-929 (Human Multiple Myeloma) | Luminescent Cell Viability Assay | Viability | 0.34 - 0.6 µM | [2][10] |

| RPMI-8226 (Human Multiple Myeloma) | Luminescent Cell Viability Assay | Viability | 0.34 - 0.6 µM | [2][10] |

| U-266 (Human Multiple Myeloma) | Luminescent Cell Viability Assay | Viability | 0.34 - 0.6 µM | [2][10] |

Mechanism of Action

This compound is a prodrug that, once inside the cell, is converted to its active form, PMEG diphosphate. This active metabolite acts as a chain-terminating inhibitor of the major deoxyribonucleic acid (DNA) polymerases.[9] By inhibiting DNA polymerases α, δ, and ε, rabacfosadine effectively halts DNA replication, leading to cell cycle arrest in the S phase and the induction of apoptosis.[9]

Figure 1. Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for assessing the in vitro antiproliferative effects of this compound.

Protocol 1: XTT Cell Viability Assay

This protocol is adapted for assessing the effect of rabacfosadine on the viability of both suspension and adherent cancer cell lines.

Materials:

-

This compound

-

Target cancer cell lines (e.g., lymphoid or multiple myeloma cell lines)

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

-

PMS (N-methyl dibenzopyrazine methyl sulfate) solution

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density of 2 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

For suspension cells, seed at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Add the desired concentrations of this compound to the appropriate wells. Include vehicle-only control wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time may need to be optimized depending on the cell line's doubling time.

-

-

XTT Reagent Preparation and Addition:

-

Prepare the XTT/PMS solution immediately before use. For every 5 mL of XTT solution, add 100 µL of PMS solution.

-

Add 50 µL of the XTT/PMS solution to each well.

-

-

Incubation with XTT:

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the EC₅₀ value.

-

Figure 2. Experimental workflow for an XTT cell viability assay.

Protocol 2: BrdUrd Incorporation Assay for Cell Proliferation

This protocol is suitable for measuring the direct inhibitory effect of rabacfosadine on DNA synthesis.

Materials:

-

This compound

-

Target cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

BrdUrd (5-bromo-2'-deoxyuridine) labeling solution

-

FixDenat solution

-

Anti-BrdUrd-POD antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the XTT assay protocol to seed cells and add the compound.

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

BrdUrd Labeling:

-

Add 10 µL of BrdUrd labeling solution to each well.

-

Incubate for an additional 2-4 hours at 37°C.

-

-

Cell Fixation and DNA Denaturation:

-

Remove the culture medium.

-

Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature.

-

-

Antibody Incubation:

-

Remove the FixDenat solution.

-

Add 100 µL of anti-BrdUrd-POD antibody solution to each well and incubate for 90 minutes at room temperature.

-

-

Washing:

-

Wash the wells three times with a washing solution (e.g., PBS).

-

-

Substrate Reaction:

-

Add 100 µL of the substrate solution to each well and incubate for 5-30 minutes, or until color development is sufficient.

-

-

Stopping the Reaction:

-

Add 50 µL of the stop solution to each well.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

-

-

Data Analysis:

-

Calculate the percentage of proliferation for each concentration relative to the vehicle control.

-

Plot the percentage of proliferation against the log of the this compound concentration to determine the EC₅₀ value.

-

Conclusion

This compound demonstrates potent antiproliferative activity against lymphoid and multiple myeloma cell lines in vitro. The provided protocols offer standardized methods for evaluating the efficacy of this compound and can be adapted for various research and drug development applications. The significant difference in activity between proliferating and quiescent lymphocytes underscores the compound's selectivity for actively dividing cells, a key characteristic for a cytotoxic agent.[4]

References

- 1. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GS-9219/VDC-1101 - a prodrug of the acyclic nucleotide PMEG has antitumor activity inspontaneous canine multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ashpublications.org [ashpublications.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phase II Evaluation of VDC‐1101 in Canine Cutaneous T‐Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rabacfosadine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Rabacfosadine Succinate in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabacfosadine (B1672341) succinate (B1194679) (brand name: Tanovea®) is a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[1][2] It is a chemotherapy agent that has received FDA approval for the treatment of lymphoma in dogs.[3][4] Rabacfosadine preferentially targets lymphoid cells, where it is metabolized to its active form, PMEG diphosphate. This active metabolite inhibits DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][5]

Accurate quantification of rabacfosadine and its metabolites in plasma is crucial for pharmacokinetic studies, dose-response relationship evaluation, and therapeutic drug monitoring. This document provides a detailed application note and a representative protocol for the determination of rabacfosadine succinate in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for the quantification of nucleoside and nucleotide analogs in biological matrices.[6]

Signaling Pathway of Rabacfosadine

Rabacfosadine is administered as an inactive prodrug. Within the target lymphoid cells, it undergoes a two-step conversion to its active diphosphorylated form. This active metabolite then inhibits DNA polymerases, leading to the termination of DNA chain elongation and subsequent cell death.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of a small molecule drug like rabacfosadine in plasma. These values are representative and serve as a benchmark for method validation.

Table 1: Calibration Curve and Linearity

| Parameter | Acceptance Criteria | Representative Value |

| Calibration Model | Weighted linear regression (1/x or 1/x²) | 1/x² |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |

| Linearity Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |

| Accuracy of Calibrants | Within ± 15% of nominal (± 20% at LLOQ) | Meets criteria |

| Precision of Calibrants | ≤ 15% CV (≤ 20% at LLOQ) | Meets criteria |

Table 2: Accuracy and Precision (Quality Control Samples)

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 18 |

| Low | 3 | 98 - 102 | < 10 | 96 - 104 | < 12 |

| Medium | 100 | 97 - 103 | < 8 | 98 - 102 | < 10 |

| High | 800 | 99 - 101 | < 5 | 97 - 103 | < 8 |

| Acceptance Criteria: Accuracy within ± 15% of nominal value (± 20% at LLOQ); Precision ≤ 15% CV (≤ 20% at LLOQ). |

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Factor |

| Low | 85 - 95 | 88 - 92 | 0.95 - 1.05 |

| High | 88 - 98 | 87 - 93 | 0.98 - 1.02 |

| Acceptance Criteria: Consistent and reproducible recovery; Matrix factor within an acceptable range (typically 0.8 - 1.2). |

Experimental Protocols

The following is a representative LC-MS/MS protocol for the quantification of this compound in plasma. Note: This protocol is a template and must be fully validated for the specific laboratory conditions and application.

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (SIL-IS), e.g., Deuterated rabacfosadine

-

LC-MS/MS grade acetonitrile (B52724), methanol, and water

-

Formic acid (≥ 98%)

-

Ammonium (B1175870) acetate

-

Control plasma (e.g., canine plasma)

-

Standard laboratory equipment (pipettes, centrifuges, etc.)

Instrumentation

-

A sensitive and selective LC-MS/MS system, such as a triple quadrupole mass spectrometer.[7]

-

A suitable HPLC or UHPLC system.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the SIL-IS in an appropriate solvent (e.g., methanol) to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to prepare working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution: Dilute the SIL-IS primary stock solution to a final concentration (e.g., 100 ng/mL) for spiking into plasma samples.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibrators, QCs, and unknown samples.

-

Add 50 µL of the appropriate working standard solution (or blank solvent for unknown samples) to the tubes.

-

Pipette 100 µL of plasma into each tube.

-

Add 10 µL of the internal standard working solution to all tubes.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

LC-MS/MS Conditions (Representative)

-

LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for small molecule analysis.

-

Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium acetate.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Rabacfosadine: To be determined (e.g., precursor ion [M+H]⁺ to a specific product ion).

-

SIL-IS: To be determined (e.g., precursor ion [M+D+H]⁺ to a specific product ion).

-

Note: MRM transitions must be optimized by infusing the pure compounds.

-

Experimental Workflow Diagram

The following diagram illustrates the major steps in the bioanalytical workflow for rabacfosadine quantification in plasma.

Method Validation

A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: Assessed at multiple concentration levels (LLOQ, LQC, MQC, HQC).

-

Calibration Curve: Demonstrating the relationship between the instrument response and the known concentration of the analyte.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Conclusion

This document provides a framework for the development and validation of an analytical method for the quantification of this compound in plasma. The representative LC-MS/MS protocol, along with the summarized quantitative data and workflows, offers a comprehensive guide for researchers and scientists. Adherence to rigorous validation procedures is essential to ensure the generation of reliable and accurate data for pharmacokinetic and other drug development studies.

References

- 1. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA Grants First Full Approval for Treatment of Lymphoma in Dogs - BioSpace [biospace.com]

- 4. FDA Grants First Full Approval for Treatment of Lymphoma in Dogs [prnewswire.com]

- 5. Rabacfosadine - Wikipedia [en.wikipedia.org]

- 6. Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rabacfosadine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rabacfosadine

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rabacfosadine (B1672341) is a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG). It is a guanine (B1146940) nucleotide analog that has demonstrated significant antitumor activity, particularly in the treatment of lymphoma in dogs. As a chemotherapeutic agent, accurate and precise quantification of rabacfosadine in bulk drug substance, pharmaceutical formulations, and biological matrices is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.

This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of rabacfosadine. As no standardized public method is currently available, this protocol is based on established methods for structurally similar compounds, specifically other acyclic nucleotide phosphonates and guanine analogs. The proposed method utilizes reversed-phase chromatography with UV detection, a robust and widely accessible technique in analytical laboratories. Additionally, a method for the analysis of its active metabolite, PMEG, is also described.

Signaling Pathway and Mechanism of Action

Rabacfosadine is designed to preferentially target lymphoid cells. Intracellularly, it undergoes enzymatic hydrolysis to its active metabolite, PMEG. PMEG is then phosphorylated to PMEG diphosphate (B83284) (PMEGpp), which acts as a chain-terminating inhibitor of DNA polymerases. This inhibition of DNA synthesis leads to cell cycle arrest in the S phase and subsequent apoptosis of rapidly dividing cancer cells.

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Rabacfosadine in Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabacfosadine (B1672341), sold under the brand name Tanovea®, is a guanine (B1146940) nucleotide analog that has received full approval from the U.S. Food and Drug Administration (FDA) for the treatment of lymphoma in dogs.[1] Developed by Gilead Sciences as GS-9219, it functions as a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG). This design allows for preferential targeting of lymphoid cells, where it is converted to its active cytotoxic metabolite, PMEG diphosphate (B83284) (PMEGpp).[2][3] PMEGpp acts as a chain-terminating inhibitor of major DNA polymerases, leading to the arrest of DNA synthesis in the S phase and subsequent apoptosis of cancer cells.[1] Understanding the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of rabacfosadine is critical for optimizing dosing strategies and predicting therapeutic outcomes.

These application notes provide a comprehensive overview of the methodologies for conducting PK/PD modeling of rabacfosadine in vivo, based on preclinical and clinical studies in dogs.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of Rabacfosadine and its Metabolites in Dogs

| Parameter | Rabacfosadine (GS-9219) | cPrPMEDAP (Metabolite) | PMEGpp (Active Metabolite) |

| Plasma Half-life | < 0.5 hours | 6 hours | Not applicable (intracellular) |

| PBMC Half-life | Not applicable | 25 hours | 68.7 hours |

| Peak Plasma Concentration (Cmax) Time (Tmax) | ~30 minutes | 1-2 hours | Not applicable (intracellular) |

| PBMC Concentration (at 1 mg/kg dose) | Not applicable | 131 nM | 1,420 nM |

Source: VetDC, Tanovea-CA1 Product Insert[3]

Table 2: In Vivo Pharmacodynamic and Clinical Efficacy of Rabacfosadine in Dogs with Lymphoma

| Parameter | Value | Study Population |

| Overall Response Rate (ORR) | 73.2% | Naïve or relapsed multicentric lymphoma |

| Complete Response (CR) | 50.9% | Naïve or relapsed multicentric lymphoma |

| Partial Response (PR) | 22.3% | Naïve or relapsed multicentric lymphoma |

| Median Progression-Free Survival (PFS) - All Dogs | 82 days | Naïve or relapsed multicentric lymphoma |

| Median PFS - Naïve Lymphoma | 151 days | Naïve lymphoma |

| Median PFS - Previously Treated Lymphoma | 63 days | Relapsed lymphoma |

| Overall Response Rate (ORR) - Naïve Lymphoma | 87% | Naïve intermediate to large cell lymphoma |

| Complete Response (CR) - Naïve Lymphoma | 52% | Naïve intermediate to large cell lymphoma |

| Partial Response (PR) - Naïve Lymphoma | 35% | Naïve intermediate to large cell lymphoma |

| Median Progression-Free Interval (PFI) - Naïve Lymphoma (All Responders) | 153 days | Naïve intermediate to large cell lymphoma |

Sources: Weishaar et al., 2022; Saba et al., 2020[4][5]

Signaling Pathway and Mechanism of Action

Rabacfosadine's mechanism of action involves its conversion to the active metabolite PMEGpp, which inhibits DNA synthesis.

References

- 1. Rabacfosadine - Wikipedia [en.wikipedia.org]

- 2. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vet-dc.com [vet-dc.com]

- 4. researchgate.net [researchgate.net]

- 5. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of Rabacfosadine Succinate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabacfosadine (B1672341) succinate (B1194679), marketed as Tanovea®-CA1, is a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl) guanine (B1146940) (PMEG). It is designed to preferentially target and accumulate in lymphoid cells, where it is converted to its active cytotoxic metabolite, PMEG diphosphate (B83284). This active form inhibits DNA synthesis, leading to S-phase cell cycle arrest and apoptosis.[1][2] While rabacfosadine has demonstrated significant antineoplastic activity, publicly available in vivo efficacy data is predominantly derived from clinical studies in canines with naturally occurring lymphoma, which serves as a relevant model for human non-Hodgkin's lymphoma.[3] Data from traditional xenograft models (e.g., human cell lines in immunocompromised mice) is not extensively reported in the available literature.

These application notes provide a summary of the in vivo efficacy and protocols for rabacfosadine succinate based on canine clinical trial data.

Mechanism of Action

Rabacfosadine is administered as an inactive prodrug. Inside the body, it undergoes intracellular conversion to its active form, PMEG diphosphate (PMEGpp), through a series of enzymatic reactions. PMEGpp then acts as a competitive inhibitor of DNA polymerases α, δ, and ε, and is also incorporated into the DNA strand, leading to chain termination.[2] This disruption of DNA synthesis ultimately induces programmed cell death (apoptosis) in rapidly dividing lymphoid cells.[4]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in canine patients with lymphoma from various clinical studies.

Table 1: Efficacy of Single-Agent Rabacfosadine in Naïve Canine Lymphoma

| Parameter | Value | Study Population | Reference |

| Overall Response Rate (ORR) | 87% (52% CR, 35% PR) | 63 dogs with previously untreated intermediate to large cell lymphoma | [5][6] |

| Median Progression-Free Interval (PFI) - Overall | 122 days | 63 dogs with previously untreated intermediate to large cell lymphoma | [5] |

| Median PFI - Complete Responders (CR) | 199 days | Dogs achieving CR | [5][6] |

| Median PFI - Partial Responders (PR) | 89 days | Dogs achieving PR | [5] |

| ORR (B-cell lymphoma) | 97% (62% CR, 35% PR) | 42 dogs with B-cell lymphoma | [6] |

| ORR (T-cell lymphoma) | 50% (22% CR, 28% PR) | 14 dogs with T-cell lymphoma | [6] |

CR: Complete Response; PR: Partial Response

Table 2: Efficacy of Rabacfosadine in a Placebo-Controlled Study of Naïve and Relapsed Canine Lymphoma

| Parameter | Rabacfosadine Group | Placebo Group | P-value | Reference |

| Best Overall Response Rate (BORR) | 73.2% (50.9% CR, 22.3% PR) | 5.6% (0% CR, 5.6% PR) | < .0001 | [1][7] |

| Median Progression-Free Survival (PFS) - Overall | 82 days | 21 days | < .0001 | [1][7] |

| Median PFS - Naïve Lymphoma | 151 days | 19 days | < .0001 | [1] |

| Median PFS - Relapsed Lymphoma | 63 days | 21 days | < .0001 | [1] |

| Progression-Free at 1-Month Post-Treatment | 33% | 0% | < .0001 | [1][7] |

Table 3: Efficacy of Rabacfosadine in Combination Therapy for Naïve Canine Lymphoma

| Parameter | Value | Study Details | Reference |

| Overall Response Rate (ORR) | 93% (79% CR, 14% PR) | Alternating rabacfosadine and doxorubicin (B1662922) (n=59) | [8] |

| Median Progression-Free Survival (PFS) | 199 days | Alternating rabacfosadine and doxorubicin (n=59) | [8] |

Experimental Protocols

The following protocols are based on methodologies reported in canine clinical trials. These can be adapted for preclinical in vivo studies.

Protocol 1: Single-Agent Rabacfosadine Administration

1. Animal Model:

-

Client-owned dogs with a confirmed diagnosis of multicentric lymphoma (naïve or relapsed).

-

Inclusion criteria typically include adequate organ function as determined by standard laboratory tests.[9]

2. Drug Formulation and Preparation:

-

This compound is supplied as a sterile, lyophilized powder in a single-use vial (e.g., 16.4 mg of rabacfosadine).[10]

-

Reconstitute the lyophilized powder with 2 mL of 0.9% Sodium Chloride Injection, USP, to a final concentration of 8.2 mg/mL.[10]

-

Further dilute the required volume of the reconstituted solution in 0.9% NaCl to a total infusion volume of 2 mL/kg.[1]

3. Dosing and Administration:

-

Administer rabacfosadine at a dose of 1.0 mg/kg body weight.[1]

-

The drug is delivered as a 30-minute intravenous (IV) infusion.[5][10]

-

Treatment is administered once every 21 days for a cycle of up to five treatments.[1][5]

-

Dose reductions (e.g., to 0.8 mg/kg) or delays may be implemented to manage adverse events.[10]

4. Efficacy Assessment:

-

Tumor response is evaluated every 21 days using established criteria such as the Veterinary Cooperative Oncology Group (VCOG) response criteria for lymphoma.

-

Endpoints include Overall Response Rate (ORR), Progression-Free Survival (PFS), and duration of response.

5. Safety and Toxicity Monitoring:

-

Monitor for adverse events, with the most common being gastrointestinal (diarrhea, decreased appetite, vomiting) and hematological (neutropenia).[1][7]

-

Dermatopathies and, more rarely, pulmonary fibrosis have also been reported as potential side effects.[5][10]

Caption: Canine clinical trial workflow for rabacfosadine.

Protocol 2: Rabacfosadine in Combination with Doxorubicin

1. Animal Model:

-

Client-owned dogs with previously untreated multicentric lymphoma.

2. Dosing and Administration:

-

This protocol utilizes an alternating drug schedule.

-

Cycle 1 (Day 0): Administer rabacfosadine at 1.0 mg/kg IV over 30 minutes.

-

Cycle 2 (Day 21): Administer doxorubicin at 30 mg/m² IV.

-

Cycle 3 (Day 42): Administer rabacfosadine at 1.0 mg/kg IV over 30 minutes.

-

Continue alternating rabacfosadine and doxorubicin every 21 days for a total of up to six treatments (three of each drug).[8]

3. Efficacy and Safety Assessment:

-

Follow the same assessment and monitoring procedures as outlined in Protocol 1.

Conclusion

This compound is an effective therapeutic agent for lymphoma, demonstrating high response rates and prolonged progression-free intervals in canine clinical trials. The provided protocols, derived from these studies, offer a framework for designing and conducting further preclinical and clinical evaluations. While data in traditional xenograft models is limited, the consistent and positive outcomes in canines with spontaneous lymphoma underscore the potent anti-lymphoma activity of this compound.

References

- 1. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]